N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride
Overview
Description
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride is a useful research compound. Its molecular formula is C17H27ClN2O4 and its molecular weight is 358.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
This inhibition can lead to a decrease in heart rate and blood pressure .
Biochemical Pathways
This can lead to a decrease in heart rate and blood pressure .
Pharmacokinetics
The compound’s boiling point is 5641ºC at 760mmHg , which may influence its absorption and distribution
Result of Action
Β-adrenergic antagonists typically result in a decrease in heart rate and blood pressure by blocking the action of adrenaline and noradrenaline on β-adrenergic receptors .
Biochemical Analysis
Biochemical Properties
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with beta-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiac and smooth muscle activity . The nature of these interactions typically involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the cyclic AMP (cAMP) pathway, which is a critical signaling pathway in many cellular processes . This modulation can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a beta-adrenergic receptor antagonist, inhibiting the receptor’s activity and preventing the usual cellular response to adrenaline and noradrenaline . This inhibition can lead to a decrease in heart rate and blood pressure, among other effects. Additionally, it can influence gene expression by altering the transcriptional activity of certain genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate beta-adrenergic receptor activity without causing significant adverse effects . At high doses, it can lead to toxic effects, including cardiovascular complications and metabolic disturbances. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the heart and lungs . The compound’s localization and accumulation within tissues can influence its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.
Properties
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-5-17(22)19-13-6-7-16(15(8-13)12(4)20)23-10-14(21)9-18-11(2)3;/h6-8,11,14,18,21H,5,9-10H2,1-4H3,(H,19,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRNEYQABUHJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.